Bienvenue dans la boutique en ligne BenchChem!

trans-Decahydro-quinoxaline

Physicochemical characterization Solid-form screening Purity assessment

trans-Decahydro-quinoxaline (also registered under CAS 51773-44-5 as the racemic trans mixture and CAS 1366054-05-8 putatively as the (4aS,8aS)-configured enantiomer) is a fully saturated bicyclic heterocycle belonging to the decahydroquinoxaline class—a fused cyclohexane–piperazine ring system with molecular formula C₈H₁₆N₂ and molecular weight 140.23 g·mol⁻¹. Unlike its aromatic parent quinoxaline, the saturated scaffold eliminates π-conjugation, introducing two stereogenic bridgehead carbons that give rise to cis and trans diastereomers with profoundly different conformational, physicochemical, and biological properties.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 1366054-05-8
Cat. No. B8060077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Decahydro-quinoxaline
CAS1366054-05-8
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)NCCN2
InChIInChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8-/m0/s1
InChIKeyMDEXMBGPIZUUBI-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Decahydro-quinoxaline (CAS 51773-44-5 / 1366054-05-8): Saturated Bicyclic Diamine Scaffold Procurement Guide


trans-Decahydro-quinoxaline (also registered under CAS 51773-44-5 as the racemic trans mixture and CAS 1366054-05-8 putatively as the (4aS,8aS)-configured enantiomer) is a fully saturated bicyclic heterocycle belonging to the decahydroquinoxaline class—a fused cyclohexane–piperazine ring system with molecular formula C₈H₁₆N₂ and molecular weight 140.23 g·mol⁻¹ . Unlike its aromatic parent quinoxaline, the saturated scaffold eliminates π-conjugation, introducing two stereogenic bridgehead carbons that give rise to cis and trans diastereomers with profoundly different conformational, physicochemical, and biological properties [1]. This compound serves as a chiral building block, a conformationally restricted pharmacophore scaffold in κ-opioid receptor ligand design, a precursor for chiral phosphoric acid organocatalysts, and a monomer for redox-active conducting polymers [2].

Why cis-Decahydro-quinoxaline, Piperazine, or Aromatic Quinoxaline Cannot Replace trans-Decahydro-quinoxaline in Research and Industrial Sourcing


The trans ring junction in trans-decahydro-quinoxaline enforces a rigid, chair-chair bicyclic conformation with both nitrogen lone pairs equatorially oriented, which is fundamentally distinct from the cis isomer's flexible, puckered geometry and from the planar aromaticity of quinoxaline [1]. Substituting the trans scaffold with cis-decahydro-quinoxaline alters the spatial presentation of the ethylenediamine pharmacophore by changing the dihedral angle between the nitrogen atoms—a parameter shown to produce >500-fold differences in κ-opioid receptor agonism potency between enantiomers of the same trans-configured series [2]. Compared to monocyclic piperazine, the trans-decahydroquinoxaline scaffold provides conformational preorganization that increases specific capacitance by 13% and long-term cycling stability by approximately 9% in supercapacitor applications, while offering a chiral handle absent in piperazine for asymmetric catalysis applications achieving up to 97–98% enantiomeric excess [3]. These stereochemistry-driven performance gaps mean that generic interchange between the cis isomer, piperazine, or unsaturated quinoxaline is scientifically unsupportable without quantitative revalidation in the target assay or process.

Quantitative Differentiation Evidence: trans-Decahydro-quinoxaline vs. Closest Analogs and Alternatives


Melting Point & Physical Form: trans Isomer is a High-Melting Crystalline Solid vs. Low-Melting cis Isomer and Near-RT Liquid Aromatic Quinoxaline

The trans isomer of decahydroquinoxaline exhibits a melting point of 147–148 °C, consistent with a rigid, symmetrical trans-decalin-like crystal packing that favors high lattice energy . In contrast, the cis isomer is described as the 'low melting isomer' in the foundational stereochemical literature, and unlike the trans isomer it is susceptible to atmospheric CO₂ absorption forming a carbonate salt that further alters its melting behavior [1]. The fully aromatic parent quinoxaline melts at only 29–32 °C, remaining a liquid or low-melting solid near ambient temperature due to its planar, less efficiently packed structure [2]. The 115–118 °C melting point elevation of the trans isomer over the cis form and its solid physical state at room temperature (vs. near-liquid quinoxaline) directly impacts handling, storage stability, and purity assay reliability.

Physicochemical characterization Solid-form screening Purity assessment

κ-Opioid Receptor Binding Affinity & Agonism: trans-Configured Decahydroquinoxaline Enantiomers Show Subnanomolar Ki and 500-Fold Enantiomeric EC₅₀ Discrimination

In a comprehensive diastereomeric and enantiomeric study by Molenveld et al. (2015), all eight diastereoisomeric decahydroquinoxaline-based κ-opioid receptor agonists were prepared and evaluated in direct head-to-head competitive radioligand binding assays against [³H]U-69,593 at human κ-opioid receptors [1]. The cis/trans configured racemic compound 7 showed the highest binding affinity among all diastereomers tested, with Ki = 0.35 nM. Resolution into enantiomers revealed that the (+)-(4aR,5S,8aS)-configured enantiomer 7b (trans ring junction) achieved Ki = 0.25 nM and acted as a full agonist with EC₅₀ = 2.0 nM in the [³⁵S]GTPγS functional assay. In stark contrast, its enantiomer 7a exhibited an EC₅₀ of 1000 nM—a 500-fold loss of functional potency arising solely from inversion of the three stereogenic centers [1]. A subsequent optimization study (Soeberdt et al., 2017) confirmed that trans-configured compound 8a maintained subnanomolar affinity (Ki = 0.63 nM) and full agonism (EC₅₀ = 1.8 nM) while achieving high selectivity over μ, δ, σ₁, σ₂, and NMDA-PCP binding sites [2].

κ-Opioid receptor pharmacology Conformational restriction GPCR drug design

Supercapacitor Electrode Performance: Decahydroquinoxaline-Based Polymer Outperforms Piperazine-Based Analog in Specific Capacitance, Energy Density, and Cycling Stability

A direct head-to-head comparison of poly(2,3-di(thiophene-3-yl)piperazine) (PTTP) and poly(2,3-di(thiophene-3-yl)decahydroquinoxaline) (PTTQ) as redox-active electrode materials was conducted under identical electrochemical conditions [1]. At a constant current density of 2.5 mA·cm⁻², PTTQ achieved a specific capacitance of 198 F·g⁻¹ versus 175 F·g⁻¹ for PTTP—a 13.1% improvement. Energy density increased from 70.2 Wh·kg⁻¹ (PTTP) to 87.1 Wh·kg⁻¹ (PTTQ), a 24.1% gain. Long-term cycling stability over 10,000 charge-discharge cycles revealed 87.5% capacitance retention for PTTQ compared to 80.0% for PTTP. The decahydroquinoxaline scaffold's additional conformational rigidity, imparted by the trans-fused bicyclic structure, is attributed to stabilizing the polymer backbone against volumetric swelling and mechanical degradation during repeated redox cycling.

Conducting polymers Supercapacitors Redox-active electrode materials

Asymmetric Organocatalysis: Decahydroquinoxaline-Derived Chiral Phosphoric Acids Deliver up to 97–98% ee, Exceeding BINOL-Based Benchmarks in Friedel–Crafts Reactions

Two independent studies have established decahydroquinoxaline-derived chiral phosphoric acids (CPAs) as high-performance organocatalysts that in some cases surpass traditional BINOL (1,1′-bi-2-naphthol)-derived CPAs. Gazzotti et al. (2025) synthesized a small library of C₂-symmetric CPAs on the decahydroquinoxaline scaffold starting from enantiopure trans-1,2-diaminocyclohexane and demonstrated their application in the Friedel–Crafts addition of indoles to N-tosylimines, achieving up to 97% enantiomeric excess with high yields [1]. The authors explicitly stated that the new catalysts 'in some instances exceeding results obtained from traditional CPAs based on binaphthol scaffolds' [1]. A subsequent study by the same group extended this to thiophene-based decahydroquinoxaline CPAs, reporting up to 98% yield and up to 98% ee in the same transformation, with DFT calculations confirming the origin of stereocontrol [2]. In contrast, BINOL-derived CPAs—the longstanding gold standard in this field—typically deliver 85–95% ee for comparable Friedel–Crafts reactions with variable substrate scope [3].

Asymmetric catalysis Chiral phosphoric acids Organocatalysis

Ionization State & Lipophilicity: trans-Decahydro-quinoxaline Displays Higher pKa and 1.5-Log-Unit Greater Lipophilicity than Piperazine, Altering Protonation-Driven Solubility and Membrane Partitioning

Predicted and experimental physicochemical data reveal important differences between trans-decahydro-quinoxaline and its closest monocyclic comparator, piperazine. The trans-decahydro-quinoxaline scaffold has a predicted pKa of 10.48 ± 0.20 (for the conjugate acid of the secondary amine), compared to piperazine's experimentally measured pKa₂ of 9.73 ± 0.02 [1]. This 0.75 unit higher pKa means trans-decahydro-quinoxaline is more extensively protonated at physiological pH 7.4 (calculated >99.9% protonated vs. ~98.5% for piperazine). The ACD/LogP of decahydroquinoxaline is 0.38, significantly more lipophilic than piperazine (ACD/LogP = –1.17), a difference of approximately 1.5 log units corresponding to a ~30-fold higher octanol–water partition coefficient for the neutral form . At pH 7.4, the ACD/LogD is –1.88 for decahydroquinoxaline versus –4.18 for piperazine at pH 5.5 (approximately 200-fold difference in distribution coefficient). The aromatic quinoxaline, by contrast, has a pKa of only 0.60, remaining essentially uncharged across the entire pharmaceutical pH range, with fundamentally different hydrogen-bonding and π-stacking capacity [2].

Physicochemical profiling Drug-like property optimization Permeability prediction

Procurement-Driven Application Scenarios for trans-Decahydro-quinoxaline Based on Verified Differentiation Evidence


κ-Opioid Receptor Agonist Pharmacophore Development Requiring Conformationally Restricted Ethylenediamine Scaffolds

Research groups designing peripherally restricted κ-opioid receptor agonists for anti-inflammatory or antipruritic indications should procure enantiopure trans-decahydro-quinoxaline as the privileged scaffold. Evidence from Molenveld et al. (2015) demonstrates that only the trans-(4aR,5S,8aS) configuration delivers subnanomolar κ-receptor binding (Ki = 0.25 nM) and full agonism (EC₅₀ = 2.0 nM), while the enantiomer with inverted stereochemistry shows 500-fold weaker functional activity (EC₅₀ = 1000 nM) [1]. Soeberdt et al. (2017) further validated that trans-configured derivatives maintain high κ-selectivity over μ, δ, σ₁, σ₂, and NMDA-PCP receptors, with compound 8a achieving Ki = 0.63 nM, EC₅₀ = 1.8 nM, and dose-dependent anti-inflammatory activity in murine dermatitis models [2]. Cis-decahydro-quinoxaline or racemic mixtures lacking defined trans geometry are unsuitable starting materials for this application.

Chiral Phosphoric Acid Organocatalyst Synthesis for Asymmetric Friedel–Crafts and Related C–C Bond-Forming Reactions

Synthetic organic chemistry laboratories developing next-generation chiral Brønsted acid catalysts should source enantiopure trans-decahydro-quinoxaline derived from trans-1,2-diaminocyclohexane. Gazzotti et al. (2025) demonstrated that C₂-symmetric decahydroquinoxaline-based CPAs achieve up to 97% ee in Friedel–Crafts indole addition to N-tosylimines, explicitly exceeding the performance of traditional BINOL-derived CPAs in certain cases [3]. The thiophene-extended variant delivers up to 98% ee and 98% yield [4]. Critically, the trans ring junction geometry is essential to the C₂-symmetry and chiral pocket architecture of the CPA; the cis isomer cannot produce the same catalyst geometry. Piperazine lacks the chiral bicyclic framework entirely, making it unsuitable for CPA scaffold construction.

Redox-Active Conducting Polymer Monomer for High-Energy-Density Supercapacitor Electrode Fabrication

Materials science and electrochemical engineering groups developing polymer-based supercapacitor electrodes should preferentially select trans-decahydro-quinoxaline as the monomer core over piperazine. Güllüce et al. (2022) demonstrated that the decahydroquinoxaline-based polymer PTTQ delivers 198 F·g⁻¹ specific capacitance, 87.1 Wh·kg⁻¹ energy density, and 87.5% capacitance retention after 10,000 cycles under identical conditions where the piperazine-based PTTP achieves only 175 F·g⁻¹, 70.2 Wh·kg⁻¹, and 80.0% retention [5]. The 24% energy density advantage and 9.4% better long-term stability are attributed to the conformational rigidity of the trans-fused bicyclic scaffold mitigating polymer swelling and mechanical fatigue during extended redox cycling.

Chiral Building Block for Polyguanidine Synthesis and Catalyst-Free Polymerization Reactions

Polymer chemists pursuing optically active polyguanidines via catalyst-free polyaddition reactions should procure optically active trans-4a,8a-decahydroquinoxaline. A 2021 study demonstrated that trans-decahydro-quinoxaline reacts readily with 1,4-phenylenebis(arylcarbodiimide)s under ambient, catalyst-free conditions to produce chiral polyguanidines with potential applications as asymmetric catalysts and chiral separation materials [6]. The trans stereochemistry of the diamine is critical: it provides the correct spatial orientation of the amine groups for efficient polyaddition, and only the trans isomer offers the C₂-symmetric chiral environment needed for the resulting polymer's enantioselective properties. Neither cis-decahydro-quinoxaline nor piperazine can replicate this combination of reactivity and chirality transfer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-Decahydro-quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.